molecular formula C4H9ClN4 B1423673 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 1303994-03-7

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1423673
M. Wt: 148.59 g/mol
InChI Key: ZUXYNXMZEHYTSS-UHFFFAOYSA-N
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Description

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H9ClN4. It has a molecular weight of 148.59 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride consists of a 1,2,3-triazole ring substituted with an ethyl group at the 2-position . The InChI code for this compound is 1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H .


Physical And Chemical Properties Analysis

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 148.59 .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Triazole derivatives have been synthesized through various chemical reactions, demonstrating the versatility of triazole compounds in synthetic chemistry. For instance, the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one was achieved through Williamson synthesis, reductive amination, amine formylation, and cyclization processes, highlighting the compound's utility as an intermediate in fine chemical synthesis (Dongyue Xin, 2003). Additionally, the reduction of 2-ethyl-4-nitro-2H-1,2,3-triazole in the presence of HCl led to the formation of 4-amino-2-ethyl-2H-1,2,3-triazole, further showcasing the adaptability of triazole compounds in chemical synthesis (V. I. Meshcheryakov & B. Shainyan, 2004).

Coordination Chemistry and Metal Complexes

Research has also focused on the coordination geometries of triazole derivatives with various metals, illustrating the potential of these compounds in developing new materials and catalysts. A study on bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes of Mn, Fe, Co, Ni, Cu, and Zn revealed diverse coordination geometries, which could influence the design of metal-based drugs and materials (Todd W. Kajdan, P. J. Squattrito, & S. N. Dubey, 2000).

Novel Materials and Supramolecular Structures

The engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate supramolecular synthon demonstrates the application of triazole derivatives in materials science. This study presents a new avenue for the development of materials with potential applications in catalysis, gas storage, and separation processes (A. D. Naik et al., 2010).

Safety And Hazards

The safety information for 2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-ethyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-2-8-6-3-4(5)7-8;/h3H,2H2,1H3,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXYNXMZEHYTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2H-1,2,3-triazol-4-amine hydrochloride

CAS RN

1303994-03-7
Record name 2-ethyl-2H-1,2,3-triazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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